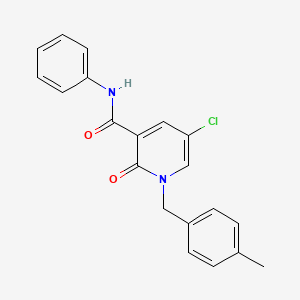

![molecular formula C12H15N3OS2 B3037031 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 404372-90-3](/img/structure/B3037031.png)

5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Overview

Description

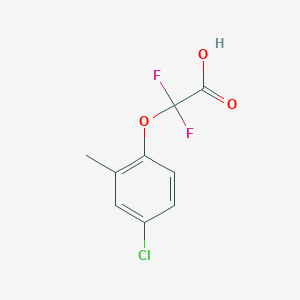

“5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 915921-54-9 . It is also known by its IUPAC name "5- (2- (2,5-dimethylphenoxy)ethyl)-1H-1lambda3,3,4-thiadiazol-2-amine" .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12 H15 N3 O S . The InChI code for this compound is 1S/C12H15N3OS/c1-8-3-4-9 (2)10 (7-8)16-6-5-11-14-15-12 (13)17-11/h3-4,7H,5-6H2,1-2H3, (H2,13,15) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.34 . It is a solid at room temperature .Scientific Research Applications

Antiviral Activity

Lopinavir has gained prominence as an antiviral agent, particularly in the context of human immunodeficiency virus (HIV) treatment. It functions as a protease inhibitor, disrupting viral replication by inhibiting the enzyme responsible for cleaving viral polyproteins. Its use in combination therapy (often with ritonavir) has significantly improved patient outcomes by reducing viral load and enhancing immune function .

Host-Guest Complexes

In addition to its antiviral properties, Lopinavir forms host-guest complexes with other molecules. For instance, the crystal structure of the host-guest complex involving Lopinavir and diethyl ether has been studied. Such complexes may have applications in drug delivery, supramolecular chemistry, and material science .

Crystallography and Structural Studies

Researchers have investigated the crystal structure of Lopinavir itself, revealing its three-dimensional arrangement. Crystallographic data provide insights into molecular packing, intermolecular interactions, and conformational flexibility. Understanding these structural aspects aids in drug design and optimization .

Pharmacokinetics and Formulation Development

Lopinavir’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are crucial for optimizing dosing regimens. Scientists explore different formulations (such as oral solutions, tablets, or nanoparticles) to enhance bioavailability and patient compliance .

Biochemical and Cellular Studies

Researchers investigate Lopinavir’s effects on cellular processes beyond viral inhibition. These studies explore its impact on host cell signaling pathways, gene expression, and cellular responses. Understanding these mechanisms can lead to novel therapeutic applications .

Drug Repurposing and Beyond HIV

Beyond HIV, Lopinavir is being explored for repurposing in other diseases. Its protease inhibition properties may have relevance in cancer, neurodegenerative disorders, and inflammatory conditions. Investigating its effects in these contexts broadens its potential applications .

Safety and Hazards

properties

IUPAC Name |

5-[2-(2,6-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS2/c1-8-4-3-5-9(2)10(8)16-6-7-17-12-15-14-11(13)18-12/h3-5H,6-7H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTOZKDXVIQDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

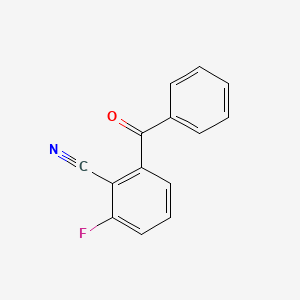

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)

![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)

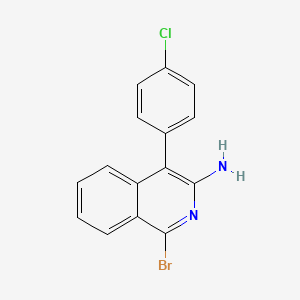

![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)

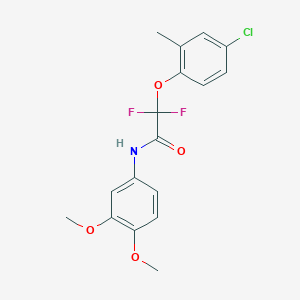

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)

![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)

![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)